molecular formula C12H30Br2N3P B14456848 1,1-Dibromo-N,N,N',N',N'',N''-hexaethyl-lambda~5~-phosphanetriamine CAS No. 73954-64-0

1,1-Dibromo-N,N,N',N',N'',N''-hexaethyl-lambda~5~-phosphanetriamine

Katalognummer: B14456848
CAS-Nummer: 73954-64-0
Molekulargewicht: 407.17 g/mol
InChI-Schlüssel: OMSBOBABGJCYEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine is a complex organophosphorus compound It is characterized by the presence of bromine atoms and ethyl groups attached to a central phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine typically involves the reaction of phosphorus triamide with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the phosphorus atom. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions may lead to the formation of phosphines.

    Substitution: The bromine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents such as chlorine and iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various halogenated derivatives

Wissenschaftliche Forschungsanwendungen

1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine is unique due to its complex structure and the presence of multiple ethyl groups and bromine atoms

Eigenschaften

CAS-Nummer

73954-64-0

Molekularformel

C12H30Br2N3P

Molekulargewicht

407.17 g/mol

IUPAC-Name

N-[dibromo-bis(diethylamino)-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C12H30Br2N3P/c1-7-15(8-2)18(13,14,16(9-3)10-4)17(11-5)12-6/h7-12H2,1-6H3

InChI-Schlüssel

OMSBOBABGJCYEI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P(N(CC)CC)(N(CC)CC)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.